2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride
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Overview
Description
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role in biochemical research and industrial applications. It is primarily used as a serine protease inhibitor, which makes it valuable in various scientific studies, particularly those involving enzyme activity and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and ethanesulfonyl chloride.
Reaction: The 4-methoxyaniline is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(4-methoxyphenylamino)ethanesulfonyl chloride.
Fluorination: The sulfonyl chloride intermediate is then treated with a fluorinating agent like hydrogen fluoride or a fluoride salt to introduce the fluoride group, resulting in 2-(4-methoxyphenylamino)ethanesulfonyl fluoride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial or research use.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Enzyme Inhibition Studies: It is widely used as a serine protease inhibitor in biochemical assays to study enzyme activity and inhibition mechanisms.
Protein Interaction Studies: The compound helps in investigating protein-protein interactions by inhibiting proteolytic degradation.
Medical Research: It is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.
Industrial Applications: The compound is utilized in the formulation of protease inhibitors for industrial processes, including the production of pharmaceuticals and biotechnology products.
Mechanism of Action
The primary mechanism of action of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing the hydrolysis of peptide bonds in proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action but different chemical structure.
Diisopropyl Fluorophosphate (DFP): A potent serine protease inhibitor used in biochemical research.
E-64: A cysteine protease inhibitor with a different target specificity compared to 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride.
Uniqueness
This compound is unique due to its:
Lower Toxicity: Compared to PMSF and DFP, it has lower toxicity, making it safer for use in biological systems.
Water Solubility: It has improved solubility in water, which enhances its stability and usability in aqueous solutions.
Specificity: It offers high specificity for serine proteases, making it a valuable tool in targeted enzyme inhibition studies.
Properties
IUPAC Name |
2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCYPJBHWDFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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